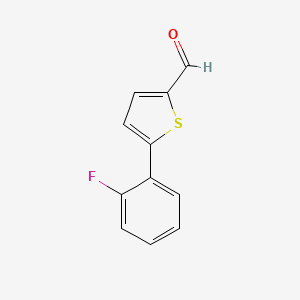

5-(2-Fluorophenyl)thiophene-2-carbaldehyde

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic and Materials Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. wikipedia.org Its aromatic nature, resulting from the delocalization of pi electrons within the ring, makes it structurally similar to benzene (B151609) in many of its reactions and physical properties. britannica.comcognizancejournal.com This aromaticity and the presence of the sulfur heteroatom endow thiophene derivatives with distinct electronic and structural characteristics that are highly valued in both organic and materials chemistry. nbinno.com

In organic synthesis, thiophenes are crucial building blocks for creating more complex molecules. wikipedia.org They are incorporated into a vast array of pharmacologically active compounds, including antidepressants, antihypertensives, and analgesics. cognizancejournal.comresearchgate.net The thiophene ring is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org

In the realm of materials science, thiophene-based compounds are pivotal due to their excellent electronic and optical properties. nbinno.comresearchgate.net They are fundamental components in the development of organic electronics, serving as the active materials in:

Organic Field-Effect Transistors (OFETs) researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs) nbinno.comresearchgate.net

Organic Photovoltaic Cells (Solar Cells) nbinno.comresearchgate.net

The ability to tune the electronic properties of these materials through chemical synthesis makes thiophene derivatives highly versatile for next-generation electronic devices. researchgate.net

Importance of Fluorinated Aromatic Systems in Advanced Chemical Applications

The strategic incorporation of fluorine atoms into aromatic systems is a powerful tool in modern chemistry. Fluorine is the most electronegative element, and its introduction into an organic molecule can profoundly alter its physical, chemical, and biological properties. researchgate.netchimia.ch These alterations are leveraged across various advanced applications.

In medicinal chemistry, fluorination is a common strategy to enhance the efficacy of drug candidates. nih.gov Key benefits include:

Increased Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolic oxidation at that site, prolonging the drug's presence in the body. nih.govomicsonline.org

Enhanced Lipophilicity : The inclusion of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. omicsonline.orgresearchgate.net

Altered Acidity/Basicity : Fluorine's strong electron-withdrawing effect can change the pKa of nearby functional groups, which can affect how a drug interacts with its biological target. nih.gov

In materials science, fluorinated aromatic compounds are used to create high-performance polymers, liquid crystals, and other advanced materials. researchgate.net The unique properties conferred by fluorine, such as thermal stability and altered electronic characteristics, are highly desirable in these applications. omicsonline.org Fluorinated compounds are also found in a significant portion of commercial agrochemicals like herbicides and insecticides. researchgate.net

Contextualization of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde within Substituted Thiophenes

This compound is a substituted thiophene that embodies the convergence of the two chemical motifs discussed above. Its molecular architecture features a central thiophene ring substituted at the 2-position with an aldehyde group (-CHO) and at the 5-position with a 2-fluorophenyl group. smolecule.com

This specific arrangement makes it a bifunctional compound. The aldehyde group is a reactive handle that can participate in a wide range of chemical transformations, such as condensation reactions to form Schiff bases or nucleophilic additions. smolecule.com The 2-fluorophenyl group introduces the unique electronic properties associated with fluorinated aromatics, while the thiophene core provides the foundational electronic and structural characteristics of a heterocyclic aromatic system. smolecule.com It is considered a valuable building block in chemical synthesis, used to construct more elaborate molecules for potential use in pharmaceuticals, organic electronics, and materials science. smolecule.com

Below is a table detailing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 886508-80-1 smolecule.com |

| Molecular Formula | C₁₁H₇FOS chemspider.comscbt.com |

| Molecular Weight | 206.24 g/mol scbt.com |

| IUPAC Name | This compound smolecule.com |

Interactive Data Table: Properties of this compound

Research Objectives and Scope of Investigation on the Chemical Compound

The primary research interest in this compound stems from its potential as a versatile intermediate in the synthesis of novel functional molecules. The investigation into this compound is typically focused on fundamental chemical research rather than immediate end-product development.

Key Research Objectives:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce the compound. This often involves exploring various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the carbon-carbon bond between the thiophene and phenyl rings. smolecule.comnih.gov

Characterization: Thoroughly characterizing the compound's structure and purity using spectroscopic techniques like NMR and mass spectrometry, as well as analyzing its physicochemical properties.

Reactivity Studies: Investigating the chemical reactivity of its functional groups, particularly the aldehyde, to understand how it can be used to build larger, more complex molecular architectures. smolecule.com

Exploration of Derivatives: Using the compound as a starting material to synthesize a library of new derivatives. These derivatives can then be screened for potential applications in areas where thiophene and fluorinated compounds have shown promise, such as organic semiconductors or as scaffolds for biologically active molecules. smolecule.com

The scope of the investigation is generally confined to the laboratory, focusing on the synthesis, characterization, and derivatization of the molecule to explore its fundamental chemical properties and potential as a building block for future technological and medicinal applications.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEYZMUCJTYAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886508-80-1 | |

| Record name | 5-(2-fluorophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization Techniques for 5 2 Fluorophenyl Thiophene 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 5-(2-Fluorophenyl)thiophene-2-carbaldehyde provides critical information about the arrangement of hydrogen atoms. The aldehydic proton (-CHO) is expected to appear as a distinct singlet in the downfield region, typically around δ 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group.

The protons on the thiophene (B33073) ring, being in a heteroaromatic system, will exhibit signals in the aromatic region. Specifically, the proton at position 3 (H-3) and the proton at position 4 (H-4) are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the aldehyde group and the electronic effects of the fluorophenyl substituent influence their precise chemical shifts.

The four protons on the 2-fluorophenyl ring will present as a more complex multiplet pattern in the aromatic region. The coupling between these protons, as well as the through-space coupling with the fluorine atom, contributes to the complexity of these signals. The analysis of these coupling constants (J-values) is crucial for assigning each proton to its specific position on the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | 9.9 - 10.0 | Singlet (s) | N/A |

| Thiophene-H3 | 7.4 - 7.6 | Doublet (d) | ~4.0 |

| Thiophene-H4 | 7.7 - 7.9 | Doublet (d) | ~4.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The aldehydic carbon is highly deshielded and typically resonates in the δ 180-185 ppm range. For the parent compound, thiophene-2-carbaldehyde (B41791), this carbon appears at approximately 183.1 ppm. rsc.org

The carbons of the thiophene and fluorophenyl rings appear in the aromatic region (δ 110-165 ppm). The carbon atom attached to the fluorine (C-2' of the phenyl ring) will show a large one-bond coupling constant (¹JCF), which is characteristic of organofluorine compounds. The other carbons of the fluorophenyl ring will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF), aiding in their assignment. The thiophene carbons, C2 through C5, will have distinct chemical shifts influenced by their position relative to the sulfur atom and the substituents. For instance, in related 5-substituted thiophene-2-carbaldehydes, the C2 and C5 carbons show significant shifts depending on the nature of the substituent.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 180 - 185 |

| Thiophene C2 | 142 - 146 |

| Thiophene C3 | 126 - 130 |

| Thiophene C4 | 136 - 140 |

| Thiophene C5 | 148 - 152 |

| Fluorophenyl C1' | 120 - 124 |

| Fluorophenyl C2' (C-F) | 158 - 162 (d, ¹JCF ≈ 250 Hz) |

| Fluorophenyl C3' | 115 - 118 (d, ²JCF ≈ 20 Hz) |

| Fluorophenyl C4' | 130 - 134 |

| Fluorophenyl C5' | 124 - 128 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms. Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. For this compound, a single resonance is expected. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. In similar aromatic fluorine compounds, such as monofluorobenzene, the ¹⁹F chemical shift is approximately -113 ppm relative to CFCl₃. The specific substitution pattern on the thiophene ring will cause a slight deviation from this value.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which for thiophene-2-carbaldehyde appears around 1665 cm⁻¹. researchgate.net Conjugation with the thiophene ring slightly lowers this frequency compared to a saturated aldehyde.

Other key absorptions include:

Aromatic C-H stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹.

Aldehydic C-H stretching: Two weak bands are often observed around 2830 cm⁻¹ and 2730 cm⁻¹.

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of both the thiophene and benzene (B151609) rings.

C-F stretching: A strong band in the 1100-1250 cm⁻¹ region, indicative of the aryl-fluoride bond.

C-S stretching: This vibration for the thiophene ring is often weak and appears in the fingerprint region.

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1660 - 1675 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | ~2830, ~2730 | Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

The molecular formula of this compound is C₁₁H₇FOS, corresponding to a monoisotopic mass of approximately 206.02 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 206.

The fragmentation of this molecule under EI conditions is expected to follow pathways characteristic of aromatic aldehydes. Common fragmentation patterns include:

Loss of a hydrogen radical (-H): Formation of a stable acylium ion at [M-1]⁺ (m/z 205).

Loss of the formyl radical (-CHO): Cleavage of the C-C bond between the thiophene ring and the aldehyde group, resulting in a fragment at [M-29]⁺ (m/z 177).

Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose CO to give a fragment at [M-29]⁺ (m/z 177).

Further fragmentation of the 5-(2-fluorophenyl)thiophene cation (m/z 177) would provide additional structural information.

Table 4: Expected Mass Spectrometry Fragments

| m/z | Ion Formula | Identity |

|---|---|---|

| 206 | [C₁₁H₇FOS]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₁H₆FOS]⁺ | [M-H]⁺ |

Ultrahigh-Resolution Mass Spectrometry and Ion Mobility Spectrometry

While specific ultrahigh-resolution mass spectrometry and ion mobility spectrometry data for this compound are not extensively detailed in publicly available literature, these techniques are invaluable for its characterization. Ultrahigh-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. Ion mobility spectrometry, on the other hand, would offer information about the molecule's size, shape, and charge distribution, providing an additional dimension of separation and characterization beyond mass-to-charge ratio. For the related compound, 5-(2-chlorophenyl)thiophene-2-carbaldehyde, predicted collision cross-section values have been calculated for various adducts, indicating the utility of such techniques in distinguishing between structurally similar molecules.

Investigation of Characteristic Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer provides a fingerprint that aids in its structural confirmation. Based on the known fragmentation patterns of aromatic aldehydes and thiophene derivatives, several characteristic pathways can be anticipated under electron ionization.

A primary fragmentation event would likely involve the loss of a hydrogen atom from the aldehyde group, leading to a stable acylium ion. Another expected fragmentation is the cleavage of the C-C bond between the thiophene ring and the formyl group, resulting in the loss of a CHO radical. Further fragmentation of the thiophene or fluorophenyl rings could also occur, providing additional structural information.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure |

| [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| [M-CHO]⁺ | Loss of the formyl radical |

| [C₁₁H₇FOS]⁺ | Molecular Ion |

This table is based on general fragmentation patterns of similar compounds and awaits experimental verification for this compound.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of related structures, such as derivatives of thiophene-2-carbaldehyde, provides valuable insights into the expected solid-state conformation.

X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional geometry. It would also elucidate the packing of molecules in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding or π-π stacking. For instance, in the crystal structure of thiophene-2-carbaldehyde 2,4-dinitrophenylhydrazone, the molecule is nearly planar, with a small dihedral angle between the thiophene and benzene rings. Similar planarity and specific intermolecular interactions would be of interest in the crystal structure of this compound.

Electronic Spectroscopy: UV-Visible and Spectrofluorimetric Characterization

The electronic properties of this compound can be investigated using UV-Visible absorption and fluorescence spectroscopy. The UV-Visible spectrum is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system of the thiophene and fluorophenyl rings, as well as the carbonyl group.

Spectrofluorimetric analysis would reveal the emission properties of the molecule. The fluorescence spectrum, including the quantum yield and lifetime, would provide further insights into the nature of the excited state and the deactivation pathways. For many thiophene-based fluorescent dyes, the emission wavelength and intensity are tunable based on the substitution pattern and solvent polarity.

Chemical Reactivity and Derivatization Pathways of 5 2 Fluorophenyl Thiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site of reactivity in 5-(2-fluorophenyl)thiophene-2-carbaldehyde, readily undergoing reactions typical of aromatic aldehydes.

Nucleophilic Addition Reactions and Subsequent Transformations

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. smolecule.com This initial nucleophilic addition can be followed by a series of transformations to yield a variety of functional groups. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. Subsequent oxidation of these alcohols could yield the corresponding ketones, while reduction would regenerate the aldehyde or, under harsher conditions, lead to the corresponding methylene (B1212753) group.

Condensation Reactions, including Knoevenagel and Schiff Base Formation

Knoevenagel Condensation: this compound can participate in Knoevenagel condensation reactions. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org The active hydrogen component is typically a compound with a methylene group flanked by two electron-withdrawing groups, such as malonic acid or its esters. wikipedia.org The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org These condensations are pivotal in synthesizing α,β-unsaturated compounds which are versatile intermediates in organic synthesis. wikipedia.orgsphinxsai.com

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. smolecule.comnih.gov This condensation reaction is a two-step process involving the initial formation of a carbinolamine intermediate, which then undergoes dehydration to yield the final imine product. eijppr.com Schiff bases derived from thiophene-2-carbaldehyde (B41791) and its derivatives have been synthesized and characterized, with some showing applications in coordination chemistry and biological systems. nih.govresearchgate.netnih.gov The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities and for the synthesis of various heterocyclic compounds.

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile (B47326), diethyl malonate) | α,β-unsaturated compounds |

| Schiff Base Formation | Primary amines | Imines (Schiff bases) |

Reductive and Oxidative Conversions of the Carbaldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the carbaldehyde to the corresponding alcohol, [5-(2-fluorophenyl)thiophen-2-yl]methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, which upon workup, yields the primary alcohol.

Oxidation: Oxidation of the aldehyde functionality to a carboxylic acid, 5-(2-fluorophenyl)thiophene-2-carboxylic acid, can be accomplished using various oxidizing agents. researchgate.net For instance, oxidation of a related compound, 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde, to its corresponding carboxylic acid has been achieved using 30% hydrogen peroxide in glacial acetic acid. researchgate.net Other common oxidizing agents for aldehydes include potassium permanganate (KMnO4) and Jones reagent (CrO3 in sulfuric acid). The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

| Transformation | Typical Reagents | Product Functional Group |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Primary Alcohol |

| Oxidation | Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) | Carboxylic Acid |

Reactivity of the Thiophene (B33073) Ring Towards Further Functionalization

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to further functionalization through electrophilic substitution and other reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org In the case of this compound, the aldehyde group itself is not a strong DMG. However, it can be converted into a more effective DMG, such as an oxazoline or an amide, to direct metalation to the 3-position of the thiophene ring. Alternatively, the fluorine atom on the phenyl ring could potentially direct metalation to the adjacent position on the phenyl ring, although the acidity of the thiophene ring protons might lead to preferential metalation on the thiophene ring.

Transformations of the 2-Fluorophenyl Substituent

The 2-fluorophenyl group, while generally stable, can undergo specific transformations, primarily through nucleophilic aromatic substitution (SNAr) or ortho-metalation reactions. The fluorine atom, being highly electronegative, activates the phenyl ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Nucleophilic Aromatic Substitution (SNAr): In the presence of strong nucleophiles and under appropriate reaction conditions, the fluorine atom can be displaced. The electron-withdrawing nature of the thiophene-2-carbaldehyde moiety can further facilitate this reaction by stabilizing the intermediate Meisenheimer complex. For instance, reaction with alkoxides, thiolates, or amines could potentially lead to the corresponding ether, thioether, or amine derivatives. While specific studies on this compound are not extensively documented, the principles of SNAr on fluorinated aromatic compounds are well-established.

Ortho-Directed Metalation: The fluorine atom can also direct metalation to the adjacent ortho position (C3 of the phenyl ring) using strong bases like organolithium reagents. This regioselective lithiation generates a powerful nucleophile that can be quenched with various electrophiles to introduce a wide range of substituents. This strategy allows for precise functionalization of the phenyl ring.

| Transformation Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe, NaSPh, R2NH), polar aprotic solvent (e.g., DMF, DMSO), heat | 5-(2-Methoxyphenyl)thiophene-2-carbaldehyde, 5-(2-(Phenylthio)phenyl)thiophene-2-carbaldehyde, 5-(2-(Dialkylamino)phenyl)thiophene-2-carbaldehyde |

| Ortho-Directed Metalation | Strong base (e.g., n-BuLi, s-BuLi), -78 °C, then electrophile (e.g., CO2, I2, RCHO) | 2'-(5-Formylthiophen-2-yl)-[1,1'-biphenyl]-2-carboxylic acid, 5-(2-Iodo-3-substituted-phenyl)thiophene-2-carbaldehyde |

Stereochemical Considerations and Regioselectivity in Chemical Transformations

The chemical transformations of this compound are governed by important stereochemical and regioselective factors.

Regioselectivity:

On the Thiophene Ring: Electrophilic substitution on the thiophene ring is generally directed to the C4 position, as the C5 position is blocked by the bulky 2-fluorophenyl group and the C2 position is occupied by the deactivating aldehyde group. However, metalation of the thiophene ring, for instance using lithium diisopropylamide (LDA), typically occurs at the C3 position due to the directing effect of the aldehyde group. Subsequent reaction with an electrophile would yield a 3-substituted derivative.

On the Phenyl Ring: As mentioned earlier, transformations on the 2-fluorophenyl ring exhibit high regioselectivity. Nucleophilic aromatic substitution will predominantly occur at the carbon bearing the fluorine atom (C2), while ortho-metalation will be directed to the C3 position.

Stereochemical Considerations: The aldehyde group of this compound is a key site for stereoselective reactions. Nucleophilic addition to the carbonyl group can generate a new stereocenter. The use of chiral reducing agents or chiral nucleophiles can lead to the formation of enantiomerically enriched or diastereomerically pure secondary alcohols. For example, reduction with a chiral borane reagent could yield one enantiomer of the corresponding alcohol in excess. Similarly, aldol reactions or similar carbon-carbon bond-forming reactions at the aldehyde can be controlled to produce specific stereoisomers by employing chiral auxiliaries or catalysts.

Synthesis of Advanced Derivatives for Specific Research Applications

The derivatization of this compound is a gateway to a wide array of advanced molecules with tailored properties for specific research applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry: Thiophene-containing compounds are known to exhibit a broad spectrum of biological activities. nih.gov The aldehyde functionality of this compound serves as a versatile handle for the synthesis of various heterocyclic systems and other pharmacologically relevant scaffolds.

Synthesis of Schiff Bases and Heterocycles: Condensation of the aldehyde with primary amines or hydrazines can yield imines (Schiff bases) or hydrazones, respectively. These intermediates can then undergo cyclization reactions to form a variety of nitrogen-containing heterocycles, such as pyridines, pyrimidines, or diazepines, which are common motifs in drug molecules.

Anticancer Agents: Chalcones, synthesized via Claisen-Schmidt condensation of the aldehyde with substituted acetophenones, are a class of compounds known for their potential anticancer properties. Further modifications of these chalcones can lead to the discovery of potent and selective therapeutic agents. For instance, a series of novel thiophene-2,5-dicarbohydrazide derivatives have been synthesized and evaluated for their anticancer activity. semanticscholar.org

Materials Science: The extended π-conjugated system of this compound makes it an attractive building block for organic electronic materials.

Synthesis of Conjugated Polymers: The aldehyde group can be transformed into other functional groups, such as vinyl or ethynyl groups, which can then be used in polymerization reactions. For example, a Wittig reaction could convert the aldehyde to an alkene, which can then be polymerized to form a conjugated polymer. These polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substitution is known to influence the electronic properties and stability of these materials.

| Application Area | Derivative Type | Synthetic Pathway | Research Focus |

| Medicinal Chemistry | Schiff Bases | Condensation with primary amines | Development of novel antimicrobial or anticancer agents |

| Medicinal Chemistry | Chalcones | Claisen-Schmidt condensation with acetophenones | Exploration of antiproliferative and anti-inflammatory activities |

| Materials Science | Conjugated Polymers | Wittig reaction followed by polymerization | Development of new materials for organic electronics |

| Materials Science | D-π-A Dyes | Knoevenagel condensation with active methylene compounds | Investigation of nonlinear optical properties and use in dye-sensitized solar cells |

Computational and Theoretical Investigations of 5 2 Fluorophenyl Thiophene 2 Carbaldehyde and Its Analogs

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intricate details of molecular and electronic structures. For 5-(2-Fluorophenyl)thiophene-2-carbaldehyde, these methods offer a window into its conformational preferences, orbital energies, and charge distributions, which collectively determine its reactivity and physical properties.

Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2), are powerful tools for optimizing molecular geometries and calculating electronic properties. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying thiophene (B33073) derivatives nih.govscienceopen.com. These methods allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For thiophene-based compounds, DFT calculations have been shown to accurately reproduce experimental structural parameters nih.gov.

Ab initio methods like MP2, while computationally more demanding, can offer even higher accuracy for electron correlation effects, which can be important for molecules with extensive π-systems like this compound.

Table 1: Representative Calculated Geometrical Parameters for 5-Arylthiophene-2-carbaldehyde Analogs (Note: The following data is illustrative for this class of compounds as specific computational studies for this compound were not available in the searched literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.21 | - |

| C-C (inter-ring) | 1.46 | - |

| Thiophene C-S | 1.72 | - |

| Thiophene C=C | 1.37 | - |

| Thiophene C-C | 1.42 | - |

| C-C-H (aldehyde) | - | 125 |

| C-S-C (thiophene) | - | 92 |

| C-C=C (thiophene) | - | 112 |

Conformational analysis of this compound is critical for understanding its three-dimensional shape and flexibility. The molecule's properties are influenced by the relative orientation of the 2-fluorophenyl and thiophene rings, as well as the orientation of the carbaldehyde group. The torsional or dihedral angle between the thiophene and phenyl rings is a key parameter. For analogous bi-aromatic systems, DFT calculations are frequently employed to determine the potential energy surface as a function of this torsional angle researchgate.netrsc.orgmdpi.com.

The rotational barrier between different conformations, such as planar and twisted forms, can be calculated. Steric hindrance from the ortho-fluorine atom and the aldehyde group, as well as electronic effects, will influence the most stable conformation. In many 5-arylthiophene derivatives, a nearly planar conformation is favored as it maximizes π-conjugation across the molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule wuxiapptec.comirjweb.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability irjweb.comnih.gov. A smaller energy gap generally implies higher reactivity and easier electronic excitation nih.gov.

For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene and phenyl rings, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group and the π-conjugated system. The fluorine substituent can influence the orbital energies through its inductive and mesomeric effects.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for 5-Arylthiophene-2-carbaldehyde Analogs (Note: The following data is illustrative for this class of compounds as specific computational studies for this compound were not available in the searched literature.)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

The distribution of electronic charge within this compound can be analyzed through methods like Mulliken population analysis or by examining the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 3: Representative Calculated Dipole Moment for 5-Arylthiophene-2-carbaldehyde Analogs (Note: The following data is illustrative for this class of compounds as specific computational studies for this compound were not available in the searched literature.)

| Property | Value |

| Dipole Moment (Debye) | ~3.5 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes, which can be compared with experimental spectra to aid in the assignment of spectral bands researchgate.netnih.govuh.edu. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-F stretch, and various stretching and bending modes of the thiophene and phenyl rings.

Electronic (UV-Vis) spectra, which arise from electronic transitions between molecular orbitals, can be simulated using Time-Dependent Density Functional Theory (TD-DFT) faccts.demdpi.comresearchgate.net. These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectra can help to understand the nature of the electronic transitions, such as π→π* transitions, which are expected to be prominent in this conjugated system globalresearchonline.net.

Table 4: Representative Predicted Spectroscopic Data for 5-Arylthiophene-2-carbaldehyde Analogs (Note: The following data is illustrative for this class of compounds as specific computational studies for this compound were not available in the searched literature.)

| Spectroscopy | Parameter | Predicted Value |

| Vibrational (IR) | C=O stretching frequency | ~1680 cm⁻¹ |

| Vibrational (IR) | C-F stretching frequency | ~1250 cm⁻¹ |

| Electronic (UV-Vis) | λmax | ~350 nm |

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights into reaction feasibility, pathways, and the stability of intermediates and transition states. While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in dedicated publications, the principles of such investigations can be understood by examining theoretical studies on analogous reactions, such as the Suzuki-Miyaura cross-coupling or Vilsmeier-Haack formylation, which are common methods for synthesizing arylthiophene aldehydes. nih.govacs.org

In computational reaction mechanism studies, the transition state (TS) represents the highest energy point along the reaction coordinate, corresponding to a saddle point on the potential energy surface. Identifying and characterizing the TS is crucial for calculating the activation energy barrier, which determines the reaction rate. For reactions like the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination steps, density functional theory (DFT) calculations are employed to locate the geometry of each transition state.

The process involves optimizing the molecular geometry to find a stationary point where the energy gradient is zero. To confirm a structure as a true transition state, a frequency calculation is performed. A genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate, for instance, the breaking and forming of bonds during the oxidative addition of a palladium catalyst to an aryl halide. mdpi.com

Once a transition state is located and confirmed, a reaction coordinate analysis is performed to map the entire energy profile of the reaction pathway connecting reactants to products through that transition state. This is typically achieved using Intrinsic Reaction Coordinate (IRC) calculations. The IRC method follows the path of steepest descent from the transition state downhill to the local minima of the reactants and products.

Elucidation of Fluorination Effects on Molecular Properties and Reactivity

The substitution of a hydrogen atom with fluorine introduces competing electronic effects: a strong electron-withdrawing inductive effect (-I) through the sigma bond and a weaker electron-donating mesomeric or resonance effect (+M) through the pi system. nih.govresearchgate.net

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the phenyl ring, increasing electron density at the ortho and para positions. stackexchange.com

Molecular Electrostatic Potential (MEP): The strong inductive effect causes a significant redistribution of electron density. nih.gov This results in a more positive electrostatic potential on the surface of the fluorinated phenyl and adjacent thiophene rings, influencing intermolecular interactions and the molecule's interaction with biological receptors. nih.govnih.gov

Reactivity Indices: Fluorination typically lowers the HOMO-LUMO energy gap, which can be beneficial for conductivity in materials science applications. rsc.orgresearchgate.net Theoretical calculations on related fluorinated copolymers show that fluorine substitution can lead to lower ionization potentials and electron affinities. nih.gov The introduction of fluorine atoms can create new π-orbitals that conjugate with the aromatic system, an effect that can enhance the thermal stability and chemical resistance of the molecule. acs.org

Table 1: Conceptual Effects of Fluorination on Molecular Electronic Properties of an Aryl-Thiophene System

| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Stabilization via inductive effect nih.gov |

| LUMO Energy | Higher | Lower | Stabilization via inductive effect nih.govacs.org |

| HOMO-LUMO Gap | Larger | Smaller | Differential stabilization of orbitals rsc.orgresearchgate.net |

| Molecular Dipole Moment | Lower | Higher | Increased charge polarization due to F nih.gov |

| Electron Affinity | Lower | Higher | Increased ability to accept an electron |

| Ionization Potential | Lower | Higher | Harder to remove an electron |

In the context of organic electronics, fluorination is a key strategy for designing high-performance semiconductor materials. acs.org Computational studies on fluorinated thiophene-phenylene co-oligomers and fused thiophene derivatives reveal several key impacts on charge transport. rsc.orgacs.org

Fluorine substitution can significantly lower the LUMO energy level, which is crucial for improving electron injection in devices like organic field-effect transistors (OFETs). acs.org The introduction of electron-withdrawing fluorine atoms can decrease the HOMO-LUMO gap, which is generally beneficial for conductivity. rsc.org Furthermore, fluorination can dramatically affect the solid-state packing of molecules. It often facilitates closer π-stacking and can alter the packing motif (e.g., from face-on to edge-on configurations), which directly influences the electronic coupling between adjacent molecules and, consequently, the charge mobility. acs.orgrsc.org Theoretical studies have shown that fluorination can improve both hole and electron transport properties in thiophene derivatives, suggesting its utility in creating efficient ambipolar organic materials. researchgate.netbohrium.com In some systems, fluorination has been shown to result in smaller reorganization energy and larger transfer integrals, both of which contribute to higher charge mobility. rsc.org

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective therapeutic agents. Computational modeling provides a powerful platform to rationalize and predict the SAR of a series of compounds, including thiophene derivatives, which are recognized as crucial scaffolds in many pharmacologically active molecules. nih.govrsc.org The thiophene ring is often explored as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and binding affinity. nih.gov

Computational SAR studies on thiophene-based compounds typically involve a combination of methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and DFT calculations. nih.govresearchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For analogs of this compound, docking studies would be used to understand how the compound fits into the active site of a target protein. The results can explain why certain substitutions enhance activity, for example, by forming favorable hydrogen bonds or hydrophobic interactions. nih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is done by correlating activity with calculated molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and hydrophobicity). DFT calculations are often used to derive these electronic descriptors accurately. nih.gov

SAR Insights: For arylthiophene derivatives, SAR studies have revealed key insights. For instance, in a series of 5-phenylthiophenecarboxylic acid derivatives studied as antirheumatic agents, the nature and position of the substituent on the phenyl ring were found to be critical for activity. nih.gov Similarly, in a study of 4-arylthiophene-2-carbaldehydes, different aryl substitutions led to significant variations in antibacterial, anti-urease, and antioxidant activities, highlighting the sensitivity of biological function to structural modifications. nih.govnih.gov The position of electron-withdrawing groups, such as the fluorine in this compound, can significantly modulate the electronic distribution across the molecule, thereby influencing its interaction with biological targets. researchgate.net

Table 2: Summary of Key SAR Findings for Arylthiophene Derivatives from Various Studies

| Compound Class | Biological Activity | Key SAR Finding | Computational Method |

|---|---|---|---|

| 5-Phenylthiophenecarboxylic acids | Antirheumatic | Bromo or chloro substitution at the para position of the phenyl ring increased suppressive effects. nih.gov | N/A (Experimental SAR) |

| 4-Arylthiophene-2-carbaldehydes | Antibacterial, Anti-urease | A 3-chloro-4-fluoro-phenyl group enhanced urease inhibition; a trifluoromethylbenzonitrile group improved antibacterial activity. nih.gov | N/A (Experimental SAR) |

| 2-Amino-thiophene derivatives | Anti-inflammatory | Substitution at the 5-position of the thiophene ring was important for activity. nih.gov | Molecular Modeling (PM3) |

| Thiophene-2-carboxamides | Antibacterial, Antioxidant | Amino derivatives at position-3 showed the highest activity; correlation found between activity and HOMO-LUMO gap. nih.gov | DFT, Molecular Docking |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiophene derivatives, QSAR models help in identifying key molecular descriptors that influence their therapeutic potential.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegativity of the fluorine atom at the ortho position of the phenyl ring significantly influences the electron distribution across the entire molecule.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The spatial arrangement of the fluorophenyl group relative to the thiophene-2-carbaldehyde (B41791) core is a critical steric factor.

Hydrophobic Descriptors: The partition coefficient (logP) is a common measure of a molecule's hydrophobicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study on a series of 5-(substituted phenyl)thiophene-2-carbaldehydes might reveal that specific electronic and steric parameters are crucial for a particular biological activity. For instance, the presence and position of electron-withdrawing groups, like the fluorine atom in this compound, could be identified as a significant contributor to the modeled activity.

To illustrate the application of QSAR, a hypothetical dataset for a series of 5-arylthiophene-2-carbaldehyde derivatives is presented below. This table showcases the kind of data that would be generated and used in a QSAR analysis.

| Compound ID | Substituent (R) | logP | Dipole Moment (Debye) | LUMO Energy (eV) |

| 1 | H | 3.5 | 2.8 | -1.5 |

| 2 | 2-F | 3.7 | 3.2 | -1.7 |

| 3 | 4-Cl | 4.1 | 3.0 | -1.8 |

| 4 | 4-OCH3 | 3.6 | 3.5 | -1.3 |

| 5 | 3-NO2 | 3.8 | 4.5 | -2.2 |

This is a hypothetical data table for illustrative purposes.

From such a dataset, a QSAR equation could be derived using statistical methods like multiple linear regression, which might take the form of:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) + c3(LUMO Energy)

Ligand-Target Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme.

While specific molecular docking studies detailing the interactions of this compound with a particular biological target are not available in the reviewed literature, the general principles can be outlined. The process involves:

Preparation of the Ligand and Target: The three-dimensional structure of this compound would be generated and energetically minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then be used to explore various possible binding poses of the ligand within the active site of the target protein.

Scoring and Analysis: The different poses are then "scored" based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, key interaction points would likely involve:

The aldehyde group , which can act as a hydrogen bond acceptor.

The thiophene ring , with its sulfur atom potentially participating in interactions and the aromatic ring contributing to pi-stacking or hydrophobic interactions.

The fluorophenyl ring , where the fluorine atom could form halogen bonds or other electrostatic interactions, and the phenyl ring can engage in hydrophobic and pi-pi interactions.

The table below illustrates the type of results that would be generated from a molecular docking study of this compound and its analogs against a hypothetical protein target.

| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | H | -7.5 | Tyr23, Phe88, Leu102 |

| 2 | 2-F | -8.2 | Tyr23, Phe88, Arg120 (H-bond with F) |

| 3 | 4-Cl | -8.0 | Tyr23, Phe88, Val115 |

| 4 | 4-OCH3 | -7.8 | Tyr23, Phe88, Ser122 (H-bond with O) |

| 5 | 3-NO2 | -8.5 | Tyr23, Phe88, Asn125 (H-bond with NO2) |

This is a hypothetical data table for illustrative purposes.

These computational predictions, while theoretical, provide valuable insights into the potential mechanisms of action and can guide the rational design of more effective analogs of this compound for specific biological targets. The synergy between QSAR and molecular docking allows for a comprehensive in silico assessment prior to undertaking more resource-intensive synthetic and biological testing procedures.

Advanced Research Applications of 5 2 Fluorophenyl Thiophene 2 Carbaldehyde As a Key Building Block

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

The inherent reactivity of the aldehyde group and the potential for further substitution on the thiophene (B33073) and phenyl rings make 5-(2-Fluorophenyl)thiophene-2-carbaldehyde a valuable precursor for constructing elaborate molecular architectures. Arylthiophene carbaldehydes, in general, are widely used starting materials for a variety of organic materials, including those with applications in dye-sensitized solar cells and light-emitting devices. nih.govmdpi.com

Precursor in the Synthesis of Fused Thiophenes and Polycyclic Aromatics

The synthesis of fused thiophene systems, such as thieno[3,2-b]thiophenes and dithienothiophenes, is crucial for developing high-performance organic electronic materials. mdpi.com These fused structures enforce planarity and enhance π-orbital overlap, which is beneficial for charge transport. The carbaldehyde function of this compound serves as a key reactive handle for cyclization reactions to build these fused systems. For instance, synthetic strategies often involve the conversion of thiophene carbaldehydes into dicarbonyl thiophenes, which can then undergo nucleophilic aromatic substitution with thiolates to construct the thieno[3,2-b]thiophene (B52689) core. mdpi.com The 2-fluorophenyl substituent can influence the electronic properties and solid-state packing of the resulting polycyclic aromatic systems, a critical factor in the performance of organic electronic devices. mdpi.com

Scaffold for Multi-substituted Thiophene Derivatives

This compound is an excellent scaffold for creating a diverse library of multi-substituted thiophene derivatives. The aldehyde group is readily transformed into a wide range of other functionalities through reactions such as Wittig olefination, Knoevenagel condensation, and reductive amination. mdpi.comresearchgate.net These reactions allow for the introduction of vinyl groups, cyanoacrylic acids, and various amine-containing moieties, respectively.

For example, condensation of arylthiophene aldehydes with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetic acid is a common strategy to create D-π-A (donor-π-acceptor) dyes. mdpi.comresearchgate.net In this context, the 5-(2-fluorophenyl)thiophene unit acts as part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting/anchoring group. Furthermore, the fluorine atom on the phenyl ring offers a site for tuning the molecule's electronic properties through its electron-withdrawing nature, which can impact the HOMO/LUMO energy levels of the final derivative. nih.govnih.gov This tunability is essential for optimizing the performance of materials in specific applications.

Contributions to the Development of Organic Electronic Materials and Conjugated Polymers

Thiophene-based conjugated materials are cornerstones of organic electronics due to their excellent charge transport properties and environmental stability. polyu.edu.hkmdpi.com The incorporation of fluorine atoms into these structures is a well-established strategy to modify their electronic characteristics, improve stability, and control their self-assembly in thin films. This compound serves as a valuable precursor for monomers that can be polymerized to form advanced functional polymers.

Functionalization Strategies for Conducting Polymers

The development of functional conducting polymers often relies on the synthesis of specifically substituted monomers prior to polymerization. nih.govresearchgate.net this compound can be chemically modified to introduce polymerizable groups or other desired functionalities. For instance, the aldehyde can be converted into an acetylene (B1199291) group for Sonogashira coupling polymerization or a vinyl group for Heck coupling.

This "pre-functionalization" approach allows for precise control over the polymer's final structure and properties. nih.gov The 2-fluorophenyl substituent is carried into the polymer backbone, where it can influence interchain packing and charge mobility. This method is often preferred over post-polymerization modification, as it avoids issues with incomplete reactions and side reactions on the polymer chain. nih.gov

Precursors for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Materials derived from substituted thiophenes are widely used in the active layers of OFETs and OLEDs. polyu.edu.hkresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. The planarity of fused thiophene systems, which can be synthesized from precursors like this compound, is advantageous for achieving high charge carrier mobilities in OFETs.

In the context of OLEDs, D-π-A molecules synthesized from this aldehyde can function as emitters. The fluorine substitution can enhance electron injection/transport properties and improve the photoluminescence quantum yield of the resulting materials. Theoretical and experimental studies have shown that careful molecular design, including the use of fluorinated substituents, can lead to materials with high charge transfer mobilities suitable for both OLED and OFET technologies. researchgate.net

Table 1: Representative Performance of Thiophene-Based Materials in OFETs

| Material Type | Charge Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio | Reference Class |

| Fused-Thiophene Small Molecule | 0.1 - 1.0+ | > 10⁶ | OFETs researchgate.net |

| Oligothiophene-based Polymer | 0.01 - 0.5 | > 10⁵ | OFETs polyu.edu.hk |

| Fluorinated Thiophene Polymer | Typically enhanced electron mobility | > 10⁶ | OFETs researchgate.net |

Applications in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Materials

This compound is a key building block for organic dyes used in DSSCs. mdpi.comnih.gov In a typical DSSC sensitizer, the molecular structure consists of a donor, a π-conjugated spacer, and an acceptor/anchoring group. The aldehyde is used to connect the π-spacer to the acceptor, often through a Knoevenagel condensation with a compound like cyanoacrylic acid. researchgate.net

The 5-(2-fluorophenyl)thiophene moiety serves as an effective part of the π-bridge, facilitating intramolecular charge transfer from the donor to the acceptor upon photoexcitation. The incorporation of fused-thiophene units into sensitizers has been shown to red-shift the absorption spectrum, tune molecular energy levels, and improve both photovoltaic performance and stability. researchgate.net Research on phenothiazine-based dyes incorporating thiophene units has demonstrated that modifying the donor and π-bridge can significantly impact device efficiency. researchgate.netrsc.org

Table 2: Photovoltaic Performance of DSSCs with Thiophene-Containing Dyes

| Dye Structure Type | Jsc [mA/cm²] | Voc [mV] | Fill Factor (FF) | Efficiency (η) [%] | Reference |

| Phenothiazine-Thiophene (P2) | 10.84 | 592 | 0.69 | 4.41 | researchgate.net |

| Phenothiazine-Dibenzothiophene (2a) | 17.96 | 700 | 0.48 | 6.22 | nih.gov |

| Fused-Thiophene Sensitizer (52) | - | - | - | 5.31 | mdpi.com |

Note: Performance data is for representative systems containing thiophene derivatives and illustrates the potential of this class of materials. Jsc = short-circuit current density; Voc = open-circuit voltage.

Utility in Advanced Sensing and Optoelectronic Systems

The conjugated structure of this compound forms the basis for its application in materials that interact with light. The π-electron system extending across the thiophene and phenyl rings is readily modified, allowing for the fine-tuning of photophysical properties. This adaptability is particularly valuable in the creation of optical chemosensors and materials for non-linear optics.

Thiophene-based compounds are extensively used as signaling units in fluorescent and colorimetric chemosensors due to their favorable photophysical properties and the ease with which they can be functionalized. nih.gov The aldehyde group on the this compound scaffold is a key reactive handle, enabling its incorporation into larger, more complex sensor molecules through straightforward condensation reactions.

Derivatives built from this structural class have demonstrated high sensitivity and selectivity for various analytes, including metal ions. nih.gov The sensing mechanism often relies on processes such as Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ), where the coordination of an ion to a receptor unit alters the electronic structure of the molecule and, consequently, its fluorescence emission. nih.gov For instance, thiophene-based sensors have been designed for the detection of cations like Zn2+, Hg2+, Cu2+, and Ga3+. nih.govrsc.org

Research on related 5-arylthiophene-2-carbaldehyde derivatives highlights the platform's versatility. By reacting the aldehyde with different amine-containing receptor moieties, researchers have developed probes for various targets. A notable example is a fluorescent probe derived from a triphenyl amine-thiophene conjugate that exhibits a visible color change and fluorescence enhancement upon binding to cyanide anions, with a detection limit as low as 4.24 x 10⁻⁸ M. ossila.com

| Thiophene Sensor Base Structure | Target Analyte | Sensing Mechanism | Reported Outcome |

|---|---|---|---|

| Thiophene-derivatized Rhodamine | Hg²+ | Fluorescence enhancement | Color change from colorless to pink. nih.gov |

| Phenanthroline-Thiophene | Zn²+ | Red-shift in absorbance | New absorbance band observed at 405 nm. nih.gov |

| 5-(Thiophene-2-yl)oxazole | Ga³+ | Fluorescence turn-on | Highly sensitive and selective response over other ions. rsc.org |

| Triphenyl amine-Thiophene Conjugate | CN⁻ | Colorimetric and Fluorescent | Color change and increased fluorescence intensity. ossila.com |

Organic materials with extensive π-conjugated systems are of significant interest for applications in non-linear optics (NLO), which involve phenomena where the polarization of a material responds non-linearly to the electric field of intense light, such as that from a laser. nih.gov These materials are promising for applications in optical switching, frequency conversion, and other optoelectronic technologies. nih.govpurkh.com

The this compound structure possesses a donor-π-acceptor (D-π-A) character that is favorable for NLO properties. The thiophene ring can act as a π-bridge, facilitating charge transfer between different parts of a molecule, a key requirement for high NLO response. Thiophene-containing materials have been shown to exhibit significant third-order nonlinear susceptibility (χ⁽³⁾) and a high nonlinear refractive index (n₂), making them comparable to established inorganic materials like chalcogenides. nih.gov

For example, research on a novel poly(4,4'-diazobenzene-2,5-thiophene) material revealed substantial third-order NLO properties, with a measured nonlinear refractive index (n₂) of 8.4 x 10⁻¹⁹ m²/W and a nonlinear absorption coefficient (β) of 1.8 x 10⁻¹² m/W. researchgate.net Such findings underscore the potential of incorporating the thiophene moiety, as found in this compound, into polymers and other macromolecules for NLO applications. researchgate.net

| Material Class | NLO Property Investigated | Key Finding |

|---|---|---|

| Thieno[2,3-b]thiophene Schiff base derivatives | Third-order nonlinear susceptibility (χ⁽³⁾) | Values are comparable to chalcogenide and oxide materials, indicating promise for NLO systems. nih.gov |

| Poly(4,4'-diazobenzene-2,5-thiophene) | Nonlinear refractive index (n₂) | Measured n₂ = 8.4 x 10⁻¹⁹ m²/W. researchgate.net |

| Poly(4,4'-diazobenzene-2,5-thiophene) | Nonlinear absorption coefficient (β) | Measured β = 1.8 x 10⁻¹² m/W, exhibiting reverse saturable absorption. researchgate.net |

Design of Chemical Probes and Tools for Chemical Biology Research (Focus on synthetic accessibility and structural variation)

The utility of this compound as a building block for chemical biology tools stems from its synthetic accessibility and the potential for extensive structural variation. scbt.comsmolecule.com The aldehyde functional group is a versatile anchor point for synthesizing a wide array of derivatives through reactions like condensation, while the arylthiophene core can be further modified, for example, through cross-coupling reactions. smolecule.comresearchgate.net

This synthetic flexibility allows for the creation of highly specialized chemical probes. A powerful example is the development of probes based on the related 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde (B1602825) scaffold. ossila.com Derivatives of this compound have been engineered to function as:

Two-Photon Fluorescent Probes: By creating nanoparticles from a derivative, researchers developed a probe with aggregation-induced emission (AIE) characteristics. This probe demonstrated high brightness, photostability, and cell permeability, enabling efficient imaging of brain vasculature. ossila.com

Mitochondria-Targeting Photosensitizers: Another AIE-active derivative was designed to selectively anchor to mitochondria. This probe showed excellent reactive oxygen species (ROS) generation under visible light, making it effective for the targeted ablation of cancer cells. ossila.com

The presence of a fluorine atom in this compound offers an additional advantage for chemical biology research. The ¹⁹F nucleus is a sensitive NMR probe, and incorporating a fluorinated tag into a molecule allows for its detection and study using ¹⁹F-NMR spectroscopy, a technique with a very low background signal in biological systems. ljmu.ac.uk This opens up possibilities for using derivatives of this compound in structure-activity relationship studies and for tracking their metabolic fate in complex biological environments. ljmu.ac.uk The combination of a reactive aldehyde, a tunable fluorinated arylthiophene core, and proven utility in advanced imaging modalities makes this compound a highly valuable platform for designing the next generation of chemical probes.

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards sustainability is driving the development of environmentally benign methods for synthesizing complex molecules like 5-(2-Fluorophenyl)thiophene-2-carbaldehyde. While traditional methods such as the Suzuki-Miyaura coupling are effective, future research will focus on minimizing their environmental impact. nih.govnih.gov Innovations are anticipated in several key areas:

Solvent-Free and Aqueous Systems: A significant push is being made to replace volatile organic solvents with greener alternatives. Research is exploring solvent-free reaction conditions, often facilitated by microwave or ultrasound assistance, which can reduce waste and energy consumption. benthamscience.comeurekaselect.com Additionally, the use of water or deep eutectic solvents as reaction media presents a sustainable alternative for coupling reactions. rsc.org

Catalyst Efficiency and Recovery: The development of next-generation palladium catalysts with extremely high turnover numbers will allow for significantly lower catalyst loadings, reducing costs and metal contamination in the final product. organic-chemistry.org Future methodologies will also focus on heterogeneous catalysts or supported catalysts that can be easily recovered and recycled, a core principle of green chemistry.

Energy Efficiency: Non-traditional energy sources are being explored to drive synthetic transformations more efficiently. Microwave-assisted synthesis has already shown promise in accelerating the preparation of thiophene (B33073) derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a central goal. Metal-free synthetic routes, such as the cyclization of functionalized alkynes or direct C-H arylation, are emerging as powerful, sustainable alternatives to traditional cross-coupling methods for constructing the thiophene core. organic-chemistry.orgnih.gov

These green methodologies aim to make the synthesis of 5-arylthiophene-2-carbaldehydes not only more efficient but also more aligned with the principles of sustainable chemistry.

Table 1: Comparison of Synthetic Methodologies for Thiophene Derivatives

| Methodology | Traditional Approach | Green/Sustainable Innovation | Key Advantages of Innovation |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, Dioxane) | Water, Deep Eutectic Solvents, Solvent-Free | Reduced toxicity, lower environmental impact, improved safety. rsc.org |

| Catalyst | Homogeneous Palladium Catalysts | Heterogeneous/Recyclable Catalysts, Low-Loading Pd Complexes | Catalyst reusability, reduced metal waste, cost-effectiveness. organic-chemistry.org |

| Energy Source | Conventional Conductive Heating | Microwave Irradiation, Ultrasound | Faster reaction times, reduced energy consumption, improved yields. benthamscience.comeurekaselect.com |

| Reaction Type | Cross-Coupling (e.g., Suzuki) | Direct C-H Arylation, One-Pot Cyclizations | Higher atom economy, fewer synthetic steps, reduced byproducts. organic-chemistry.orgnih.gov |

Integration with Machine Learning and Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-build-test-learn cycle. mdpi.com For scaffolds like this compound, these computational tools offer a pathway to rapidly design novel derivatives with optimized properties.

Predictive Modeling: ML algorithms can be trained on large datasets of existing thiophene compounds to predict various properties, including biological activity, toxicity, and physicochemical parameters like solubility and bioavailability. nih.govmdpi.com This allows researchers to screen vast virtual libraries of potential derivatives of this compound and prioritize the most promising candidates for synthesis, saving significant time and resources. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific function. youtube.com By providing the model with a desired activity profile (e.g., high binding affinity to a specific enzyme) and structural constraints based on the thiophene scaffold, AI can propose novel structures that chemists can then synthesize. This approach opens the door to exploring chemical space that might not be intuitively accessible.

Synthesis Planning: AI tools are also being developed to assist in planning the synthesis of designed compounds. By analyzing known chemical reactions, these platforms can suggest viable synthetic routes, identify potential challenges, and help optimize reaction conditions, streamlining the path from digital design to physical molecule.

The integration of AI is expected to create a more efficient, data-driven approach to discovering the next generation of drugs and materials based on the this compound framework. wjpls.org

Table 2: Applications of AI/ML in Thiophene Derivative Development

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Rapidly predict the efficacy of new analogues against therapeutic targets. nih.gov |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Identify and eliminate compounds with poor pharmacokinetic or safety profiles early in development. mdpi.com |

| Generative Models | Algorithms that create novel molecular structures with desired properties. | Discover unconventional and highly optimized thiophene derivatives for specific applications. youtube.com |

| Retrosynthesis Analysis | AI-driven tools that propose synthetic pathways for target molecules. | Accelerate the synthesis of computationally designed compounds. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the aldehyde group of this compound dictates much of its classical reactivity, future research will delve into more unconventional transformations to access novel molecular architectures. The electron-rich thiophene ring and the specific substitution pattern provide unique opportunities for chemical innovation.

Asymmetric Catalysis: The development of catalytic asymmetric transformations will be crucial for producing enantiomerically pure derivatives, which is particularly important for pharmaceutical applications. This includes asymmetric additions to the aldehyde group or reactions that create chiral centers or axes elsewhere in the molecule. nih.govrsc.org

C-H Functionalization: Direct functionalization of the C-H bonds on the thiophene or phenyl rings offers a highly efficient way to build molecular complexity without the need for pre-functionalized starting materials. researchgate.net Future work will likely focus on developing regioselective methods to install new functional groups at specific positions, further diversifying the available derivatives.

Dearomatization Reactions: Catalytic asymmetric dearomatization (CADA) of the thiophene ring is an emerging strategy to convert the flat, aromatic core into complex three-dimensional structures. nih.gov Applying such strategies to this compound could yield novel spirocyclic or fused ring systems with unique biological and material properties.

Photoredox Catalysis: Visible-light-induced reactions provide mild and sustainable conditions for a variety of transformations. researchgate.net Exploring the photoredox-catalyzed reactions of this compound could uncover new reactivity patterns, such as radical-based additions or cyclizations, that are inaccessible through traditional thermal methods.

These advanced synthetic methods will enable chemists to move beyond simple modifications and explore unprecedented chemical space originating from the this compound scaffold.

Development of Advanced Hybrid Materials Incorporating the Thiophene Scaffold

The inherent electronic properties of the aryl-thiophene unit make this compound an attractive building block for advanced functional materials. The aldehyde group provides a convenient handle for polymerization or incorporation into larger supramolecular structures.

Conducting Polymers: The aldehyde can be used in condensation polymerization reactions to create conjugated polymers. journalskuwait.org By reacting it with suitable co-monomers, new polymers with tailored band gaps, conductivity, and processability can be synthesized for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. umn.edujournalskuwait.org

Covalent Organic Frameworks (COFs): The rigid structure of the molecule makes it a suitable building block for creating highly ordered, porous crystalline materials known as COFs. mdpi.com The aldehyde functionality can react with amine linkers to form stable imine-linked frameworks. These materials are being investigated for gas storage, catalysis, and sensing applications.

Hybrid Sensor Materials: The thiophene scaffold can be integrated with other functional units (e.g., fluorescent dyes, nanoparticles) to create hybrid materials for chemical or biological sensing. The electronic properties of the thiophene unit can be modulated by the binding of an analyte, leading to a detectable optical or electrical signal. researchgate.netmdpi.com